![molecular formula C16H19N3OS B5633206 1-(2-ethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione](/img/structure/B5633206.png)
1-(2-ethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione
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Overview
Description
Triazine derivatives are an important class of nitrogen-containing heterocycles that have attracted attention due to their diverse chemical properties and biological activities. The compound belongs to this class, which is known for its versatility in chemical reactions and potential applications in various fields.
Synthesis Analysis
Triazine derivatives are typically synthesized through reactions involving amine components and carbon disulfide in the presence of basic catalysts. The synthesis process involves cyclization reactions that form the triazine core, followed by further functionalization to introduce various substituents depending on the desired chemical properties (Koparır et al., 2013).
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, a six-membered ring containing three nitrogen atoms. This core structure is responsible for the compound's chemical behavior and interaction with other molecules. X-ray diffraction and molecular modeling techniques are commonly used to determine the structural and conformational features of these compounds (Karayel & Özbey, 2008).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, including nucleophilic substitutions and addition reactions, which allow for the modification of the triazine core and the introduction of different functional groups. These reactions are crucial for tailoring the compound's chemical properties for specific applications (Saeed et al., 2010).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents attached to the triazine core. These properties are important for the compound's application in different domains, including material science and pharmaceuticals (Wawrzycka-Gorczyca & Siwek, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure, of triazine derivatives are determined by the triazine core and the attached substituents. Studies on the reactivity patterns and stability under various conditions provide insights into the compound's potential applications and handling requirements (Murali et al., 2018).
properties
IUPAC Name |
1-(2-ethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-2-13-6-3-4-8-15(13)19-12-18(11-17-16(19)21)10-14-7-5-9-20-14/h3-9H,2,10-12H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSJVIRIPKYNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CN(CNC2=S)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663737 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Ethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
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